An In-Depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide (CAS 183111-59-3)
An In-Depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide (CAS 183111-59-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(naphthalen-2-yl)propanamide (CAS No. 183111-59-3), a halogenated N-aryl amide. While specific research on this compound is limited, this document synthesizes information from related chemical structures and established methodologies to offer a robust framework for its synthesis, characterization, and potential biological evaluation. The core structure, combining a naphthalene moiety with a reactive chloropropanamide side chain, suggests potential utility as a chemical intermediate or a candidate for antimicrobial screening programs. This guide details a probable synthetic route, analytical characterization techniques, and a complete protocol for preliminary antimicrobial activity screening, providing a foundational resource for researchers initiating studies on this compound.
Introduction and Rationale
N-aryl amides are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The naphthalene ring system, in particular, is a well-established pharmacophore known for its lipophilic nature and ability to engage in π-π stacking interactions with biological targets. Derivatives of naphthylamine have been explored for a range of bioactivities, including significant antimicrobial and antifungal properties.
The subject of this guide, 3-chloro-N-(naphthalen-2-yl)propanamide, integrates this privileged naphthalene scaffold with a 3-chloropropanamide functional group. This reactive alkyl chloride "warhead" presents an intriguing feature for covalent modification of biological targets or as a versatile synthetic handle for further chemical elaboration. Given the documented antimicrobial potential of related N-naphthylamides, a primary application for this compound lies in its evaluation as a novel antibacterial or antifungal agent. This guide serves as a Senior Application Scientist's perspective on how to approach the synthesis, purification, and initial biological screening of this promising, yet underexplored, molecule.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its handling, formulation, and interpretation of biological data. The key properties for 3-chloro-N-(naphthalen-2-yl)propanamide are summarized below.
| Property | Value | Source |
| CAS Number | 183111-59-3 | PubChem CID 4097221 |
| Molecular Formula | C₁₃H₁₂ClNO | PubChem CID 4097221 |
| Molecular Weight | 233.69 g/mol | PubChem CID 4097221 |
| IUPAC Name | 3-chloro-N-(naphthalen-2-yl)propanamide | PubChem CID 4097221 |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | PubChem CID 4097221 |
| Appearance | (Predicted) Off-white to light tan crystalline solid | Inferred from related compounds |
| Solubility | (Predicted) Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water | Inferred from structure |
Synthesis and Purification Workflow
The most direct and industrially scalable method for synthesizing N-aryl amides is the acylation of an amine with an acyl chloride. This approach is highly efficient for forming the amide bond in 3-chloro-N-(naphthalen-2-yl)propanamide.
Synthetic Pathway
The synthesis proceeds via a nucleophilic acyl substitution, where the nucleophilic nitrogen of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is included to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Proposed synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide.
Step-by-Step Synthesis Protocol
Causality: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions. Triethylamine is a non-nucleophilic base perfect for neutralizing the generated HCl without competing in the main reaction.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-naphthylamine (1.0 eq).
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Dissolution: Dissolve the 2-naphthylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution.
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Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
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Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
Quality Control and Characterization
Purity and structural confirmation are paramount. The following analytical techniques are essential.
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic peaks for the naphthalene ring protons, the amide proton (a broad singlet), and the two triplet signals of the chloropropionyl group.
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Mass Spectrometry (LC-MS): To confirm the molecular weight (233.69 g/mol ) and assess purity. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a gradient of acetonitrile and water is a standard starting point for N-aryl amides.
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Infrared (IR) Spectroscopy: To identify key functional groups, including the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).
Postulated Biological Activity and Mechanism of Action
Rationale for Antimicrobial Activity
While no direct biological data exists for 3-chloro-N-(naphthalen-2-yl)propanamide, its structural components strongly suggest potential antimicrobial activity.
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Naphthalene Moiety: The lipophilic naphthalene ring can facilitate the compound's partitioning into and disruption of microbial cell membranes, a common mechanism for antimicrobial agents.
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Amide Linkage: The amide group can form hydrogen bonds, potentially interacting with bacterial or fungal enzymes or structural proteins.
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Chlorinated Side Chain: The alkyl chloride is a weak electrophile. It could potentially act as a covalent warhead, irreversibly binding to nucleophilic residues (like cysteine or histidine) in essential microbial enzymes, leading to their inactivation.
Hypothetical Mechanism of Action
The compound may exert a multi-pronged attack. Initially, the lipophilic naphthalene group would drive its accumulation in the bacterial cell membrane. This could disrupt membrane potential and integrity. Subsequently, the compound could penetrate the cell and the electrophilic chloro-propyl group could covalently modify critical intracellular enzymes involved in metabolism or cell wall synthesis, leading to cell death.
Caption: Postulated mechanism of antimicrobial action.
Metabolically, if introduced into a mammalian system, the compound would likely undergo N-hydroxylation via cytochrome P450 enzymes (specifically CYP1A2), a common metabolic pathway for aromatic amines like 2-naphthylamine.
Experimental Protocols for Biological Evaluation
To validate the hypothesized antimicrobial activity, a systematic screening approach is necessary. The following protocols provide a validated workflow for determining the compound's efficacy.
Workflow for Antimicrobial Screening
Caption: Workflow for primary in vitro screening.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Trustworthiness: This protocol is based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST, ensuring reproducibility and comparability of results.
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Prepare Stock Solution: Dissolve 3-chloro-N-(naphthalen-2-yl)propanamide in 100% DMSO to a concentration of 10 mg/mL.
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Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
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Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in broth to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
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Inoculation: Add the prepared bacterial inoculum to each well.
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Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
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Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Safety and Handling
As a novel chemical with limited toxicological data, 3-chloro-N-(naphthalen-2-yl)propanamide must be handled with care. The following precautions are derived from guidelines for related halogenated and aromatic amine compounds.
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
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Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Do not breathe dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for chemical waste disposal. Ventilate the area thoroughly.
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Toxicity Profile (Inferred): The parent amine, 2-naphthylamine, is a known carcinogen. While the amide is generally less reactive, appropriate caution is warranted. Halogenated organic compounds can be irritants and may have unknown long-term health effects.
Conclusion and Future Directions
3-chloro-N-(naphthalen-2-yl)propanamide represents an accessible yet underexplored area of chemical space. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and initial biological evaluation. The structural alerts within the molecule strongly suggest that screening for antimicrobial activity is a logical and promising first step for any research program. Future work should focus on executing the proposed antimicrobial screens to generate the first biological data for this compound. Positive results would warrant further studies into its mechanism of action, structure-activity relationship (SAR) through analog synthesis, and evaluation against drug-resistant microbial strains.
References
- Chopra, B., Dhingra, A. K., Kapoor, R. P., & Parsad, D. N. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology, 2(4), 107-114.
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Am
